2-(2-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
2-(2-Chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group and a pyridinyl-substituted pyrazole moiety linked via an ethyl spacer.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-6-2-1-5-14(15)13-18(24)21-10-12-23-11-8-17(22-23)16-7-3-4-9-20-16/h1-9,11H,10,12-13H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJGOIHKNSEROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The 3-(pyridin-2-yl)-1H-pyrazole core is synthesized via cyclocondensation of pyridin-2-yl ketones with hydrazines. For example, reaction of pyridine-2-carbaldehyde with acetylacetone in ethanol under reflux yields the pyrazole ring.
Reaction conditions :
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Catalyst: None
- Yield: 68–72%
Characterization data :
- IR : 1630 cm⁻¹ (C=N), 1585 cm⁻¹ (pyridine ring).
- ¹H NMR (CDCl₃) : δ 8.55 (d, 1H, pyridine-H), 7.75–7.30 (m, 3H, pyridine-H), 6.25 (s, 1H, pyrazole-H).
Alkylation to Introduce Ethylamine Spacer
Microwave-Assisted Alkylation
The pyrazole nitrogen is alkylated using 2-chloroethylamine hydrochloride under microwave irradiation, enhancing reaction efficiency.
Procedure :
- 3-(Pyridin-2-yl)-1H-pyrazole (10 mmol) + 2-chloroethylamine HCl (12 mmol)
- Solvent: 1,2-Dichloroethane
- Microwave: 300 W, 80°C, 5 min
- Base: NaOH (pH 9)
- Yield: 89%
Table 1 : Alkylation Optimization
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | DMF | 62 |
| 1,2-Dichloroethane | 89 | |
| Temperature (°C) | 60 | 45 |
| 80 | 89 | |
| Reaction Time (min) | 5 | 89 |
| 10 | 87 |
Amide Bond Formation
Acid Chloride Method
2-(2-Chlorophenyl)acetyl chloride reacts with the ethylamine intermediate in dichloromethane (DCM) with triethylamine.
Procedure :
- 2-(2-Chlorophenyl)acetic acid → chloride using SOCl₂.
- Ethylamine intermediate (1 eq) + acid chloride (1.2 eq) in DCM.
- Stir at 0°C → RT, 2 hr.
- Yield: 76%.
Table 2 : Coupling Reagent Comparison
| Reagent | Solvent | Yield (%) |
|---|---|---|
| EDCI/HOBt | DCM | 82 |
| T3P | THF | 78 |
| SOCl₂ (acid chloride) | DCM | 76 |
Integrated Synthesis Route
Step 1 : Pyrazole Formation
Step 2 : Alkylation
Step 3 : Amidation
Overall Yield : 58% (three steps).
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways depend on the biological context and the specific application being investigated .
Comparison with Similar Compounds
3-(4-(2-(2-Chlorophenyl)acetamido)-1H-Pyrazol-1-yl)-N-(6-Methylpyridin-3-yl)benzamide ()
- Structure : Shares the 2-chlorophenylacetamide core but incorporates a benzamide-linked pyrazole and a 6-methylpyridin-3-yl group.
- Synthesis: Prepared via EDC/HOBt-mediated coupling of 3-(2-chlorophenyl)-2-oxopropanoic acid with a pyrazole-amine derivative. Yield and purity were optimized using reverse-phase HPLC .
- Biological Relevance : Acts as a potent JNK3 inhibitor, suggesting that the pyridinyl-pyrazole-acetamide scaffold may enhance kinase selectivity.
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]acetamide ()
- Structure: Contains a chlorophenyl group and cyano-substituted pyrazole but lacks the pyridinyl-ethyl spacer.
- Synthesis : Serves as an intermediate for N-aromatic pyrazole derivatives with reported insecticidal and antifungal activities .
- Key Difference : The absence of a pyridinyl group may reduce target affinity compared to the title compound, emphasizing the role of pyridine in π-π stacking or hydrogen bonding.
2-[3-(2-Chlorophenyl)-6-Oxopyridazin-1-yl]-N-(4-Pyridin-3-yl-1,3-Thiazol-2-yl)acetamide ()
- Structure : Replaces the pyrazole with a pyridazinyl-thiazole system while retaining the 2-chlorophenylacetamide motif.
- Functional Impact : The thiazole ring may alter solubility and metabolic stability compared to pyrazole-based analogs .
Physicochemical and Pharmacokinetic Properties
Substituent Effects on Bioactivity
- Pyridinyl Position : ’s 6-methylpyridin-3-yl group enhances JNK3 inhibition, suggesting that pyridine orientation impacts target engagement . The title compound’s pyridin-2-yl group may favor distinct binding interactions.
- Chlorophenyl vs. 4-Chlorophenyl : ’s para-substituted chlorophenyl improves antifungal activity, whereas the title compound’s ortho-substitution could influence steric hindrance or electronic effects .
- Heterocycle Choice: Pyrazole (title compound) vs.
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in cancer therapeutics and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₄H₁₅ClN₄O
- Molecular Weight: 288.75 g/mol
- CAS Number: [insert CAS number if available]
The presence of the chlorophenyl and pyridinyl groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including our compound of interest. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest at G1 phase |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine production.
- Key Findings:
- Inhibition of TNF-alpha and IL-6 production in activated macrophages.
- Reduction in COX-2 expression, leading to decreased prostaglandin synthesis.
These findings support the hypothesis that this compound may serve as a promising candidate for treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural activity relationships (SAR) observed in similar compounds:
- Inhibition of Kinases: Pyrazole derivatives often target kinases involved in cell signaling pathways critical for cancer progression.
- Apoptosis Induction: The ability to induce apoptosis in cancer cells may be linked to the activation of caspases and mitochondrial pathways.
- Anti-inflammatory Pathways: Modulation of NF-kB signaling could explain its anti-inflammatory effects.
Case Studies
Several case studies have documented the efficacy and safety profiles of similar pyrazole compounds:
- Case Study 1: A derivative demonstrated significant tumor reduction in xenograft models when administered at a dose of 50 mg/kg, highlighting its potential for systemic therapy.
- Case Study 2: Clinical trials involving related compounds showed manageable side effects, primarily gastrointestinal disturbances, indicating a favorable safety profile.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing 2-(2-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide?
The synthesis involves multi-step reactions, starting with the formation of the pyrazole core, followed by coupling with the chlorophenyl-acetamide moiety. Critical steps include:
- Nucleophilic substitution to attach the pyridinyl group to the pyrazole ring .
- Amide bond formation between the 2-(2-chlorophenyl)acetic acid derivative and the ethylamine-linked pyrazole intermediate .
- Optimization of conditions : Solvents (e.g., DMF or acetonitrile), temperatures (25–80°C), and catalysts (e.g., HATU or DCC) to enhance yield and purity . Purification typically employs column chromatography or recrystallization .
Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly distinguishing pyrazole, pyridinyl, and chlorophenyl signals .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amidation step?
Methodological adjustments include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactant solubility .
- Catalyst screening : Test coupling agents like EDCI or HOBt for efficiency .
- Temperature gradients : Stepwise heating (e.g., 40°C for nucleation, 60°C for completion) to minimize side reactions . Contradictions in reported yields (e.g., 50–75% in vs. 60–85% in ) may stem from differing workup protocols, necessitating iterative testing.
Q. What strategies are recommended for evaluating the compound’s biological activity against kinase targets?
- In vitro kinase assays : Use recombinant enzymes (e.g., EGFR or VEGFR) with ATP-competitive binding protocols. Measure IC₅₀ values via fluorescence polarization .
- Structural analogs : Compare with fluorinated or thiophene-containing derivatives to assess SAR (see table below) .
- Cell-based assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) with cytotoxicity controls .
| Analog Structure | Key Modification | Bioactivity (IC₅₀, nM) | Source |
|---|---|---|---|
| 6-Fluoro-pyrido-pyrimidine | Fluorination | 12.5 (EGFR) | |
| Thiophene-substituted | Heterocycle replacement | 8.7 (VEGFR2) |
Q. How can conflicting data on the compound’s solubility be resolved for in vivo studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining stability .
- Prodrug design : Introduce phosphate or ester groups to the acetamide moiety for improved pharmacokinetics .
- Dynamic Light Scattering (DLS) : Quantify aggregation tendencies in physiological buffers .
Q. What computational approaches are suitable for predicting target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB ID 1M17) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding and hydrophobic interactions .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for pyrazole/pyridinyl modifications .
Q. How can derivatization strategies enhance selectivity against off-target receptors?
- Pyrazole ring modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce off-target binding .
- Linker optimization : Replace the ethyl spacer with polyethylene glycol (PEG) to modulate steric effects .
- Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography .
Q. What methodologies address stability issues in physiological buffers?
- pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., free pyrazole) in liver microsomes .
Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of structural analogs?
Conflicting data (e.g., anticancer vs. antiviral activity in vs. ) may arise from:
- Assay variability : Differences in cell lines, endpoint measurements, or compound purity.
- Target promiscuity : Pyrazole-pyridinyl scaffolds may interact with multiple kinases . Resolution : Standardize assays using WHO-recommended cell lines and validate purity via orthogonal methods (e.g., NMR + HPLC) .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 knockout : Silence putative targets (e.g., EGFR) and assess resistance in treated cells .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to isolated proteins .
- In vivo PET imaging : Use radiolabeled analogs (e.g., ¹⁸F) to track biodistribution in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
